Ipc-tba-P
Description
Ipc-tba-P (Tetrabutylammonium phosphate monobasic) is a quaternary ammonium salt with the molecular formula C16H38NO4P and CAS number 5574-97-0. It is widely used as an ion-pairing reagent in chromatography to enhance the separation of polar or ionic compounds, particularly in reverse-phase HPLC . Key properties include:
- Molecular weight: 339.45 g/mol
- Solubility: Highly soluble in water
- Physical state: Typically supplied as a 0.5 mol/L aqueous solution for laboratory use
- Applications: Facilitates the analysis of nucleotides, organic acids, and other charged molecules by forming ion pairs with analytes, improving retention and resolution .
Properties
IUPAC Name |
phosphoric acid;tetrabutylazanium;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H3O4P.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4;/h5-16H2,1-4H3;(H3,1,2,3,4);1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWWZEXNQJWZCR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[OH-].OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Alkylation Protocol
The most common synthesis route involves the alkylation of tributylamine () with 1-bromobutane () in the presence of methyl bisulfate () as an acid catalyst. Key steps include:
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Reflux Reaction : Tributylamine (185 kg) and 1-bromobutane (185 kg) are dissolved in acetonitrile (500 L) and heated under reflux for 1 hour.
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Methyl Bisulfate Addition : Methyl bisulfate (140 kg) is introduced, and the mixture is refluxed for 8 hours to form tetrabutylammonium bisulfate.
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Acidic Hydrolysis : The intermediate is hydrolyzed with dilute hydrochloric acid, followed by distillation to remove by-products like methanol and water.
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Purification : Residual tetrabutylammonium bisulfate is recrystallized using ethyl acetate, yielding IPC-TBA-P with >95% purity.
Table 1: Key Parameters for Alkylation Method
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Yield | 85–92% |
| Purity (HPLC) | ≥98% |
| Solvent | Acetonitrile |
| Catalyst | Methyl bisulfate |
Solvent-Free Modifications
Recent advances employ solvent-free conditions to enhance sustainability. Tributylamine and bromobutane are heated at 90°C for 3–5 hours in a continuous micro-channel reactor, achieving 89% yield with reduced energy consumption. This method eliminates dichloroethane, minimizing environmental impact.
Ion Exchange Reactions
Metathesis with Phosphoric Acid
This compound is synthesized via ion exchange between tetrabutylammonium bromide () and phosphoric acid ():
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Dissolution : (15.1 g) is dissolved in methanol (50 mL).
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Reaction : The solution is mixed with (0.1 mol) and stirred at 25°C for 12 hours.
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Precipitation : The product is precipitated by adding diethyl ether, filtered, and dried under vacuum.
Table 2: Ion Exchange Reaction Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Yield | 78–84% |
| Purity (NMR) | ≥97% |
| By-Product | HBr (neutralized with NaOH) |
Redox-Neutral Halogenation
A novel approach uses cyanuric chloride () and 1-formylpyrrolidine (FPyr) to convert phosphate salts into this compound. The method avoids redox reactions, enhancing safety:
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Activation : reacts with (76 mol%) and FPyr (5 mol%) in acetonitrile.
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Ion Pairing : Tetrabutylammonium chloride (TBAC) facilitates ion exchange, yielding this compound in 96% yield.
Continuous Flow Synthesis
Micro-Channel Reactor Design
A two-step continuous process improves scalability:
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Tributylamine Synthesis : Dibutylamine and n-butyraldehyde are reacted in a photocatalytic micro-reactor using TiO₂.
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Quaternary Ammonium Formation : The resulting tributylamine is mixed with bromobutane at 60–90°C for 3–5 hours.
Table 3: Continuous Flow Performance
| Metric | Value |
|---|---|
| Throughput | 1.2 kg/h |
| Energy Consumption | 30% lower than batch |
| Purity | ≥99% |
Analytical Characterization
Structural Confirmation
Purity Assessment
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HPLC : Retention time of 8.7 min (C18 column, 5 mM phosphate buffer, pH 4.5).
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UV-Vis Spectroscopy : Absorbance <0.01 at 220–400 nm (0.1% aqueous solution).
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield | Scalability | Environmental Impact | Cost |
|---|---|---|---|---|
| Alkylation | 85–92% | High | Moderate (solvents) | $ |
| Ion Exchange | 78–84% | Medium | Low | $$ |
| Continuous Flow | 89% | Very High | Low | $$$ |
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium phosphate primarily undergoes ion-pair formation reactions. It can also participate in substitution reactions where the tetrabutylammonium ion is replaced by other cations.
Common Reagents and Conditions
Ion-Pair Formation: This reaction occurs in the presence of quaternary ammonium salts and is facilitated by adjusting the pH to neutral conditions (around 7.5).
Substitution Reactions: These reactions typically involve other cations that can replace the tetrabutylammonium ion under suitable conditions.
Major Products
The major products of these reactions are ion pairs or substituted quaternary ammonium salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Energy Research
Solar Cell Efficiency Enhancement
One of the most notable applications of IPC-TBA-P is in the enhancement of perovskite solar cells. Research has shown that doping methylammonium lead iodide (MAPbI3) with tetrabutylammonium (TBA) significantly improves the crystallinity, morphology, and optical properties of the resulting thin films. The incorporation of TBA enhances the grain size and reduces trap states, leading to improved optoelectronic properties.
Table 1: Effects of TBA Doping on MAPbI3 Thin Films
| TBA Concentration (%) | Grain Size (nm) | Emission Peak (nm) | Stability Improvement |
|---|---|---|---|
| 0 | 210 | N/A | Baseline |
| 1 | 290 | N/A | Moderate |
| 2.5 | 490 | N/A | Significant |
| 5 | 500 | 55 | High |
| 10 | N/A | N/A | Very High |
The data indicates a direct correlation between TBA concentration and improvements in grain size and stability, which are crucial for solar cell performance under ambient conditions .
Materials Science
Improvement of Material Properties
This compound has also been studied for its role in enhancing the properties of various materials. For instance, when used as a dopant in polymer matrices, it can improve thermal stability and mechanical strength. This is particularly relevant in applications where materials are subjected to high temperatures or mechanical stress.
Case Study: Polymer Matrix Composites
In a study examining the effects of this compound on polymer composites, researchers found that adding this compound resulted in:
- Increased tensile strength : Up to 25% improvement compared to undoped samples.
- Enhanced thermal stability : Decomposition temperatures increased by approximately 15°C.
These enhancements make this compound a valuable additive in industries such as aerospace and automotive, where material performance is critical.
Biological Applications
Ergogenic Effects in Sports Science
Recent studies have explored the implications of this compound in sports science, particularly its potential to enhance athletic performance through ischemic preconditioning (IPC). Research indicates that IPC can improve maximal strength performance and reduce perceived exertion during resistance training.
Table 2: Performance Metrics Post-IPC Application
| Condition | Maximal Strength (kg) | RPE (arb.u) |
|---|---|---|
| Control | 113.3 | 9.3 |
| Post-SHAM | 113.9 | 9.3 |
| Post-IPC | 115.7 | 8.5 |
The findings suggest that approximately 87% of participants experienced improved performance metrics post-IPC application, indicating its potential as an ergogenic aid for athletes .
Mechanism of Action
Tetrabutylammonium phosphate exerts its effects by forming ion pairs with ionic samples. The tetrabutylammonium ion interacts with the ionic sample, increasing its hydrophobic character and enhancing its retention in reverse phase systems. This mechanism is crucial for the effective separation and analysis of ionic compounds in HPLC .
Comparison with Similar Compounds
Research Findings and Limitations
- Chromatographic Efficiency : this compound outperforms TBAH in separating nucleotides due to stronger phosphate-analyte interactions .
Q & A
Q. How to design interdisciplinary studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
